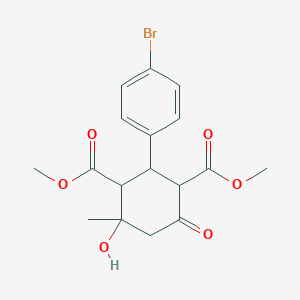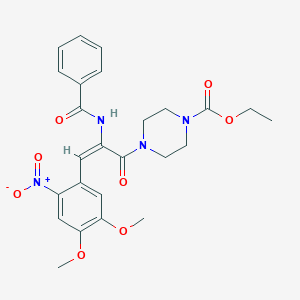![molecular formula C16H12Cl6N4 B407221 2,4,5-TRICHLORO-1-({2,5-DIMETHYL-4-[(2,4,5-TRICHLOROIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE CAS No. 332056-13-0](/img/structure/B407221.png)
2,4,5-TRICHLORO-1-({2,5-DIMETHYL-4-[(2,4,5-TRICHLOROIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-TRICHLORO-1-({2,5-DIMETHYL-4-[(2,4,5-TRICHLOROIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of multiple chlorine atoms and a unique structural arrangement that includes a trichloroimidazole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-TRICHLORO-1-({2,5-DIMETHYL-4-[(2,4,5-TRICHLOROIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would likely apply.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-TRICHLORO-1-({2,5-DIMETHYL-4-[(2,4,5-TRICHLOROIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazoles.
Applications De Recherche Scientifique
2,4,5-TRICHLORO-1-({2,5-DIMETHYL-4-[(2,4,5-TRICHLOROIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,5-TRICHLORO-1-({2,5-DIMETHYL-4-[(2,4,5-TRICHLOROIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: A bactericidal agent with a nitroso-imidazole structure.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Uniqueness
2,4,5-TRICHLORO-1-({2,5-DIMETHYL-4-[(2,4,5-TRICHLOROIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE is unique due to its multiple chlorine substitutions and the specific arrangement of its functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other imidazole derivatives.
Propriétés
Numéro CAS |
332056-13-0 |
|---|---|
Formule moléculaire |
C16H12Cl6N4 |
Poids moléculaire |
473g/mol |
Nom IUPAC |
2,4,5-trichloro-1-[[2,5-dimethyl-4-[(2,4,5-trichloroimidazol-1-yl)methyl]phenyl]methyl]imidazole |
InChI |
InChI=1S/C16H12Cl6N4/c1-7-3-10(6-26-14(20)12(18)24-16(26)22)8(2)4-9(7)5-25-13(19)11(17)23-15(25)21/h3-4H,5-6H2,1-2H3 |
Clé InChI |
HRRNUZXLWVRJGI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1CN2C(=C(N=C2Cl)Cl)Cl)C)CN3C(=C(N=C3Cl)Cl)Cl |
SMILES canonique |
CC1=CC(=C(C=C1CN2C(=C(N=C2Cl)Cl)Cl)C)CN3C(=C(N=C3Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B407140.png)
![Ethyl 2-({[3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B407142.png)
![3-amino-6-(4-methylphenyl)-4-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407143.png)
![6-bromo-2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B407146.png)
![N-[1-[(4-hydroxyanilino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B407147.png)

![N-[1-[(2-hydroxyanilino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B407150.png)
![1-[3-Acetyl-4-(4-bromoanilino)-2-(4-chlorophenyl)-6-hydroxy-6-methyl-3-cyclohexen-1-yl]ethanone](/img/structure/B407152.png)
![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]thio}-6-thien-2-ylnicotinonitrile](/img/structure/B407153.png)
![3-(4-fluorophenyl)-2-[2-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-4-yl]acrylonitrile](/img/structure/B407155.png)
![Ethyl 4-[2-(benzoylamino)-3-(2-thienyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B407156.png)
![Ethyl 2-{[(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B407158.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B407160.png)
